molecular formula C8H6N4 B13131950 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Katalognummer: B13131950
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: BFSYIYSASXCLBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation and apoptosis. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and carbonitrile groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C8H6N4

Molekulargewicht

158.16 g/mol

IUPAC-Name

6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

InChI

InChI=1S/C8H6N4/c1-5-2-6(3-9)7-4-10-12-8(7)11-5/h2,4H,1H3,(H,10,11,12)

InChI-Schlüssel

BFSYIYSASXCLBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=NNC2=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.